molecular formula C10H7F6NO B2495918 2-[3,5-Bis(trifluoromethyl)phenyl]acetamide CAS No. 184969-54-8

2-[3,5-Bis(trifluoromethyl)phenyl]acetamide

Cat. No.: B2495918
CAS No.: 184969-54-8
M. Wt: 271.162
InChI Key: NTGWLZFDZGGACF-UHFFFAOYSA-N
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Description

2-[3,5-Bis(trifluoromethyl)phenyl]acetamide is a specialized acetamide derivative intended for research and development purposes. This compound features a phenyl ring system substituted with two strongly electron-withdrawing trifluoromethyl groups in the meta and para positions, a structural motif known to enhance lipophilicity and metabolic stability in bioactive molecules . Compounds containing the 3,5-bis(trifluoromethyl)phenyl group are of significant interest in medicinal chemistry and drug discovery. This group is frequently employed in the design of enzyme inhibitors and receptor modulators because its properties can improve binding affinity to target proteins . For instance, structurally similar acetamide derivatives have been investigated as potent inhibitors for targets like steroid 5α-reductase and have shown promise in antiparasitic research, particularly against Cryptosporidium . Furthermore, the 3,5-bis(trifluoromethyl)phenyl moiety is a key component in advanced pharmacological agents, such as the substance P receptor antagonist Figopitant, highlighting its relevance in developing therapeutics for the central nervous system . The acetamide functional group in this compound also serves as a versatile synthetic intermediate, which can be further functionalized or incorporated into more complex molecular architectures. Researchers value this compound for its potential applications in building diverse chemical libraries for high-throughput screening and for structure-activity relationship (SAR) studies. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO/c11-9(12,13)6-1-5(3-8(17)18)2-7(4-6)10(14,15)16/h1-2,4H,3H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGWLZFDZGGACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted amines, carboxylic acids, and other functionalized derivatives that retain the trifluoromethyl groups .

Scientific Research Applications

2-[3,5-Bis(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins[4][4].

Comparison with Similar Compounds

Thioacetamide Derivatives

The thioacetamide analog, 2-[3,5-Bis(trifluoromethyl)phenyl]thioacetamide (CAS 691868-49-2), replaces the oxygen atom in the acetamide group with sulfur. For example:

  • Solubility : Thioacetamides generally exhibit lower water solubility compared to acetamides due to increased hydrophobicity .
  • Reactivity : The thioamide group may participate in unique redox or metal-binding interactions, which are absent in the oxygen-containing parent compound .
Property 2-[3,5-Bis(CF3)Ph]acetamide 2-[3,5-Bis(CF3)Ph]thioacetamide
Molecular Formula C10H7F6NO C10H7F6NS
Molecular Weight 295.16 g/mol 311.22 g/mol
Functional Group Acetamide (-NHCOCH3) Thioacetamide (-NHCSCCH3)
Key Applications Drug scaffold Potential enzyme inhibitors

Source :

Triazole-Linked Acetamides

Compounds like N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 556802-21-2) incorporate a triazole ring and sulfanyl group. These modifications increase molecular complexity and weight, influencing pharmacokinetics:

  • Bioavailability : The triazole-pyridinyl moiety may enhance binding to kinases or receptors, as seen in kinase inhibitors .
  • Metabolic Stability : The trifluoromethyl groups reduce oxidative metabolism, while the triazole ring may introduce new metabolic pathways .
Property 2-[3,5-Bis(CF3)Ph]acetamide Triazole-Linked Analog (CAS 556802-21-2)
Molecular Formula C10H7F6NO C18H14F6N4OS2
Molecular Weight 295.16 g/mol 480.5 g/mol
Structural Complexity Low High (triazole, pyridinyl, sulfanyl)
Target Relevance Broad scaffold Kinases, enzymes

Source :

Benzimidazole-Acetamide Hybrids

Compounds such as N-[2-[(3-chlorophenyl)methylamino]-1H-benzimidazol-4-yl]acetamide (from ) combine acetamide with benzimidazole, a heterocycle known for targeting ion channels and GPCRs. Key differences include:

  • Pharmacophore : The benzimidazole ring enables π-π stacking with aromatic residues in protein binding pockets, a feature absent in the simpler phenyl-acetamide structure .
  • Potency: Benzimidazole derivatives often exhibit higher potency in modulating potassium channels compared to non-heterocyclic acetamides .

Chlorinated Acetamide Analogs

describes chlorinated acetamides (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide ). These lack trifluoromethyl groups but share the acetamide core. Differences include:

  • Electron Effects : Chlorine is less electron-withdrawing than -CF3, reducing the ring’s electronegativity and altering reactivity .
  • Biological Activity : Chlorinated analogs are associated with analgesic properties (e.g., paracetamol derivatives), whereas trifluoromethylated compounds may prioritize stability over acute bioactivity .

Biological Activity

2-[3,5-Bis(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound this compound features a trifluoromethyl-substituted phenyl group attached to an acetamide moiety. The presence of trifluoromethyl groups enhances lipophilicity, which is crucial for cellular uptake and interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of steroid 5α-reductase type 1. This enzyme is pivotal in androgen metabolism, suggesting that the compound could be beneficial in treating conditions related to hormonal imbalances, such as benign prostatic hyperplasia and androgenetic alopecia.

Binding Affinity and Modulation

The compound's structure allows it to interact with specific enzymes and receptors, modulating their activity. Studies have shown that it can effectively bind to biological targets, influencing various biochemical pathways. The binding affinity is enhanced by the presence of the trifluoromethyl groups, which contribute to its biological efficacy.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and prostate cancer cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression .

Antifungal Activity

In addition to its anticancer properties, this compound has been evaluated for its antifungal activity. A study assessing 33 trifluoromethylphenyl amides found that several compounds exhibited significant fungicidal activity against plant pathogens. The efficacy varied depending on the structural modifications within the amide group .

Table: Summary of Biological Activities

Activity Target Effect Reference
Enzyme InhibitionSteroid 5α-reductase type 1Potential treatment for androgen-related disorders
AnticancerVarious cancer cell linesInduces apoptosis; inhibits proliferation
AntifungalPlant pathogensExhibits significant fungicidal activity

Case Study: Anticancer Activity

In a study published in MDPI, the compound was tested against multiple cancer cell lines. The results indicated that it had a lower IC50 compared to standard chemotherapeutics like doxorubicin, suggesting a promising profile for further development as an anticancer agent .

Q & A

Basic: What structural and electronic properties make 2-[3,5-Bis(trifluoromethyl)phenyl]acetamide significant in medicinal chemistry?

Answer:
The compound’s two trifluoromethyl (-CF₃) groups confer high electronegativity and lipophilicity, enhancing metabolic stability and membrane permeability. These groups also influence electron-deficient aromatic systems, enabling unique interactions with biological targets like enzymes or receptors. The acetamide moiety provides hydrogen-bonding capability, critical for binding affinity. Structural analogs (e.g., methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate) demonstrate similar properties, validating this design strategy .

Basic: What synthetic routes are commonly employed for preparing this compound?

Answer:
A typical synthesis involves:

Friedel-Crafts acylation : Reacting 3,5-bis(trifluoromethyl)benzene with chloroacetyl chloride under AlCl₃ catalysis to form the acetamide precursor.

Amidation : Treating the intermediate with ammonia or a primary amine.
Key challenges include controlling regioselectivity due to the electron-withdrawing -CF₃ groups. Purification often requires column chromatography or recrystallization in non-polar solvents. Comparative studies highlight yield variations (45–70%) depending on catalyst choice (e.g., Pd/C vs. AlCl₃) .

Advanced: How can researchers optimize reaction conditions to mitigate side-product formation during synthesis?

Answer:

  • Temperature control : Maintain <50°C during acylation to prevent polysubstitution.
  • Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to balance reactivity and selectivity.
  • In-situ monitoring : Use HPLC or TLC to track intermediate formation. For example, notes that Pd/C-catalyzed reductions require strict anhydrous conditions to avoid hydrolysis byproducts .
  • Solvent selection : Dichloromethane or toluene minimizes unwanted solvolysis compared to polar aprotic solvents .

Advanced: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Answer:

  • 19F NMR : Essential for confirming trifluoromethyl group integrity and detecting fluorinated impurities.
  • X-ray crystallography : Resolves stereochemical ambiguities in the acetamide moiety.
  • HRMS (High-Resolution Mass Spectrometry) : Differentiates between isobaric species (e.g., dehalogenated byproducts).
  • DSC (Differential Scanning Calorimetry) : Assesses purity via melting-point analysis. Studies on analogs like 3,5-bis(trifluoromethyl)benzamidine hydrochloride emphasize the need for multi-technique validation .

Advanced: How should researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

Answer:

  • Assay standardization : Re-evaluate activity under uniform conditions (pH, temperature, substrate concentration). For example, highlights variability in enzyme inhibition depending on ATP concentration .
  • Structural analogs : Test derivatives (e.g., 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride) to isolate pharmacophore contributions.
  • Computational modeling : Perform docking studies to identify binding mode discrepancies. MD simulations can clarify trifluoromethyl group interactions with hydrophobic enzyme pockets .

Advanced: What strategies enhance the compound’s stability in biological assays?

Answer:

  • Prodrug design : Mask the acetamide group with enzymatically cleavable protecting groups (e.g., esters).
  • Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (trehalose or mannitol).
  • Metabolic profiling : Use liver microsomes to identify degradation pathways. notes that trifluoromethyl groups reduce CYP450-mediated oxidation, but esterase activity on acetamide remains a concern .

Advanced: How does the compound’s reactivity compare to non-fluorinated analogs in nucleophilic substitution reactions?

Answer:
The electron-withdrawing -CF₃ groups deactivate the aromatic ring, slowing electrophilic substitution. However, the acetamide’s NH₂ group can act as a weak nucleophile. In SN2 reactions, the α-carbon adjacent to the acetamide shows moderate reactivity, requiring strong bases (e.g., NaH) for alkylation. Comparative studies with 3,5-bis(trifluoromethyl)benzoyl chloride demonstrate faster acylations than non-fluorinated analogs due to enhanced electrophilicity .

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